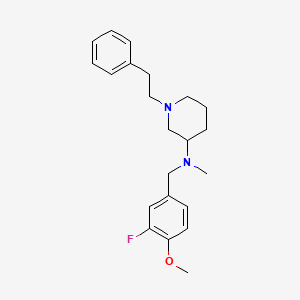
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine, also known as FMP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is not fully understood. However, it is believed to act as a selective antagonist at the mu-opioid receptor, which is involved in the regulation of pain and reward. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to improve mood and reduce anxiety and depression-like behaviors. This compound has also been found to reduce the rewarding effects of drugs of abuse, suggesting its potential as a treatment for addiction.
实验室实验的优点和局限性
One of the main advantages of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is its relatively high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and reward. However, this compound also has some limitations, including its short duration of action and potential for abuse.
未来方向
There are several potential future directions for research on N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. One area of interest is the development of longer-acting derivatives that could be used as analgesics or antidepressants. Another area of interest is the study of this compound's effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Finally, there is interest in exploring the potential of this compound as a treatment for addiction and withdrawal symptoms.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. This compound has also been found to have potential as a treatment for addiction and withdrawal symptoms. While there are some limitations to its use, this compound remains a promising tool for studying the role of the mu-opioid receptor in pain and reward, and for exploring new avenues for drug development.
合成方法
The synthesis of N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine involves the reaction of 3-fluoro-4-methoxybenzyl chloride and N-methyl-1-(2-phenylethyl)piperidin-4-amine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of this compound is typically in the range of 50-70%.
科学研究应用
N-(3-fluoro-4-methoxybenzyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. This compound has also been shown to have potential as a treatment for addiction and withdrawal symptoms.
属性
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c1-24(16-19-10-11-22(26-2)21(23)15-19)20-9-6-13-25(17-20)14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOIOZJLSNZVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)F)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)
![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridine](/img/structure/B6087769.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087777.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6087791.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)

![{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6087808.png)
![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)